Cas no 157989-11-2 (2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[(1R)-2-(fluoro-18F)-1-methylethyl]amino]-, (2S)-(9CI))
157989-11-2 structure
Product Name:2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[(1R)-2-(fluoro-18F)-1-methylethyl]amino]-, (2S)-(9CI)
Numero CAS:157989-11-2
MF:C18H21FN2O2
MW:316.369948148727
CID:181879
PubChem ID:133038
Update Time:2025-04-19
2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[(1R)-2-(fluoro-18F)-1-methylethyl]amino]-, (2S)-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[(1R)-2-(fluoro-18F)-1-methylethyl]amino]-, (2S)-(9CI)
- 1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol
- (18F)-Fluorocarazolol
- (S-(R*,S*))-1-(9H-Carbazol-4-yloxy)-3-((2-(fluoro-18F)-1-methylethyl)amino)-2-propanol
- 1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol
- 1-(9H-carbazol-4-yloxy)-3-[(1-fluoropropan-2-yl)amino]propan-2-ol
- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-((2-(fluoro-18F)-1-methylethyl)amino)-, (S-(R*,S*))-
- CCRIS 8435
- Fluorocarazolol
- BDBM85818
- DTXSID10875049
- 157989-11-2
- L001139
- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[1-(fluor
- S-1'[18F]FLUOROCARAZOLOL
- Fluorocarazolol,(S)
- Fluorocarazolol,(R)
- CHEMBL111639
-
- Inchi: 1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3
- Chiave InChI: QHLGXPUIUKSADT-UHFFFAOYSA-N
- Sorrisi: FCC(C)NCC(COC1=CC=CC2=C1C1C=CC=CC=1N2)O
Proprietà calcolate
- Massa esatta: 316.159
- Massa monoisotopica: 316.159
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 7
- Complessità: 371
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 57.3Ų
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 550.7°Cat760mmHg
- Punto di infiammabilità: 286.8°C
- Indice di rifrazione: 1.635
2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[(1R)-2-(fluoro-18F)-1-methylethyl]amino]-, (2S)-(9CI) Letteratura correlata
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
157989-11-2 (2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[(1R)-2-(fluoro-18F)-1-methylethyl]amino]-, (2S)-(9CI)) Prodotti correlati
- 130115-65-0(1,1'-(1-Methylethyl)iminobis3-(1H-indol-4-yloxy)-2-propanol)
- 1185031-19-9(Pindolol-d7)
- 26328-11-0((S)-(-)-Pindolol)
- 57775-29-8(Carazolol)
- 13523-86-9(Pindolol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso